6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione typically involves the modification of androsta-1,4-diene-3,17-dioneThis can be achieved through a series of chemical reactions, including protection and deprotection steps, as well as selective oxidation and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of the double bonds or carbonyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can produce more saturated derivatives .
Scientific Research Applications
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on enzyme activity, particularly as an aromatase inhibitor.
Industry: Utilized in the development of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione involves its interaction with the enzyme aromatase. By inhibiting aromatase, the compound reduces the conversion of androgens to estrogens, thereby decreasing estrogen levels in the body. This mechanism is particularly relevant in the treatment of estrogen-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Exemestane: Another steroidal aromatase inhibitor with a similar structure but different functional groups.
Anastrozole: A non-steroidal aromatase inhibitor with a different mechanism of action.
Letrozole: Another non-steroidal aromatase inhibitor used in similar medical applications.
Uniqueness
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its methoxymethyl group at the 6alpha position differentiates it from other similar compounds and may influence its potency and selectivity as an aromatase inhibitor .
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-6-(methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-20-8-6-14(22)11-18(20)13(12-24-3)10-15-16-4-5-19(23)21(16,2)9-7-17(15)20/h6,8,11,13,15-17H,4-5,7,9-10,12H2,1-3H3/t13-,15+,16+,17+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFBVXJOYBPOV-NRPQEYHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)C=C[C@]34C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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